Tensyuic acid D is primarily sourced from Aspergillus niger, a well-studied filamentous fungus known for its ability to produce various organic acids and enzymes. The classification of Tensyuic acid D falls under the broader category of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms but play significant roles in ecological interactions and have potential pharmaceutical applications.
The synthesis of Tensyuic acid D involves complex biosynthetic pathways within Aspergillus niger. Research indicates that the production of alkyl citric acids, including Tensyuic acid D, can be enhanced through genetic manipulation and fermentation techniques.
The molecular structure of Tensyuic acid D features a citric acid core with an alkyl substituent. The precise structural formula is critical for understanding its chemical behavior and potential interactions with biological systems. The compound's molecular weight, functional groups, and stereochemistry can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Tensyuic acid D can participate in various chemical reactions typical for carboxylic acids and their derivatives. Some notable reactions include:
These reactions can be studied using spectroscopic methods to monitor changes in molecular structure and identify reaction products.
Data supporting these mechanisms can be derived from bioassays that measure the compound's effects on various microbial strains.
Tensyuic acid D exhibits several physical and chemical properties relevant to its applications:
Analytical techniques such as differential scanning calorimetry (DSC) can be employed to study thermal properties, while titration methods can determine acidity levels.
Tensyuic acid D has potential applications in several scientific fields:
Research continues to explore these applications further, focusing on optimizing production methods and assessing safety profiles for potential commercial use.
The alkylcitrate biosynthetic gene cluster (BGC) was identified in A. niger NRRL3 through genome mining and functional annotation. Core components include:
Phylogenomic comparison across Aspergillus species revealed this cluster's conservation in A. oryzae and A. flavus, but with distinct organizational differences:
Table 1: Core Enzymes in Alkylcitrate Biosynthesis
Gene ID (A. niger) | Enzyme Function | Role in Pathway |
---|---|---|
NRRL3_11763/11767 | Fatty acid synthase | Alkyl tail synthesis |
NRRL3_11764 | Citrate synthase | Citrate head formation |
NRRL3_11766 | Citrate dehydratase | Aconitate intermediate production |
NRRL3_00504 | cis-Aconitate decarboxylase | Itaconate-type product formation |
The Zn₂Cys₆ transcription factor akcR (NRRL3_11765) acts as the master regulator of the alkylcitrate cluster:
Table 2: Metabolic Output Under Genetic Manipulation
Genetic Modification | Major Product Shift | Novel Compounds Detected |
---|---|---|
akcR overexpression | 94.1% hexylaconitic acid A | 4 unreported alkylcitrates |
akcR + NRRL3_00504 overexpression | Predominantly hexylitaconic acids | 2 additional alkylcitrates |
The biosynthetic pathway involves sequential steps:
Comparative analysis of A. niger strains reveals significant diversity:
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